4-Amino-n-pyridin-3-ylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

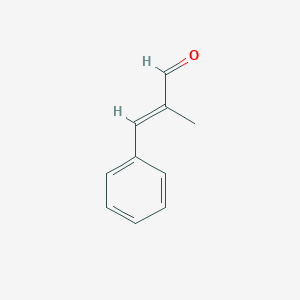

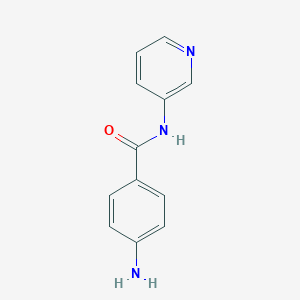

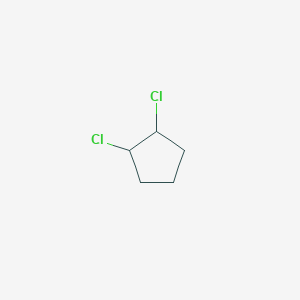

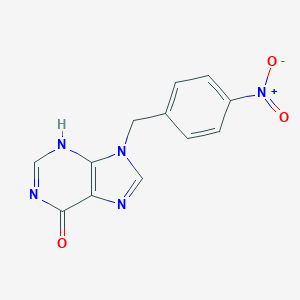

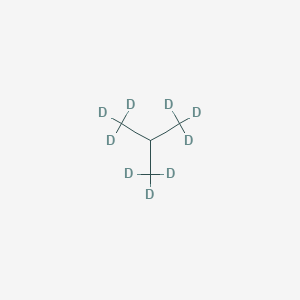

4-Amino-n-pyridin-3-ylbenzamide is a compound of interest due to its structural features and potential applications in various fields of chemistry and pharmacology. The compound is characterized by the presence of both amide and amino functional groups attached to a benzene ring, which is further connected to a pyridine ring. This structural complexity allows for a variety of chemical reactions and interactions, making it a valuable subject for research.

Synthesis Analysis

The synthesis of similar compounds involves condensation reactions, where precursors like pyridine-carboxaldehyde and sulfadiazine are used to form novel sulfonamide derivatives through experimental and theoretical methods, including Density Functional Theory (DFT) analyses (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).

Molecular Structure Analysis

Structural investigations of related compounds are carried out using techniques like X-ray crystallography, FTIR, 1HNMR, and UV-Visible spectroscopy. These studies are complemented by computational approaches such as DFT to understand the vibrational modes, electronic structures, and molecular geometries of the compounds (Yüksektepe, Kazak, Özdogan, Güvenç, Büyükgüngör, Arslan, & Odabaşoǧlu, 2011).

Chemical Reactions and Properties

Research on related compounds demonstrates various chemical reactions, including multi-component syntheses, and highlights their potential in generating compounds with interesting chemical properties. For example, novel synthesis methods have been developed for creating derivatives through reactions with (hetero)aromatic C-nucleophiles (Smolobochkin, Rizbayeva, Gazizov, Voronina, Chugunova, Akylbekov, Appazov, Burilov, & Pudovik, 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of compounds under different conditions. For sulfapyridine, a compound with a similar structural motif, studies have revealed its polymorphic forms and detailed the crystal structures, offering insights into the molecular conformations and intermolecular interactions within the crystal lattice (Bar & Bernstein, 1985).

Chemical Properties Analysis

The chemical behavior, including reactivity towards various reagents, stability under different conditions, and interaction with biological molecules, is of significant interest. Computational studies and molecular docking analyses are often employed to predict these interactions and the potential biological activity of such compounds. For instance, research on synthesized compounds includes antimicrobial activity studies and molecular docking to explore their interactions with proteins (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).

Aplicaciones Científicas De Investigación

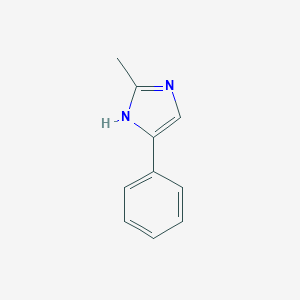

Pharmacophore Design of Kinase Inhibitors

Compounds with a tri- and tetra-substituted imidazole scaffold, including derivatives of 4-Amino-n-pyridin-3-ylbenzamide, have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. These inhibitors are crucial in controlling the release of proinflammatory cytokines, offering potential therapeutic strategies for inflammatory diseases. The design and synthesis of these compounds leverage crystal structure information of p38 in complex with small organic ligands, aiming to achieve high binding selectivity and potency (Scior et al., 2011).

Kinase Inhibition via Pyrazolo[3,4-b]pyridine

Pyrazolo[3,4-b]pyridine, a related heterocyclic scaffold, has shown versatility in interacting with kinases through multiple binding modes, making it a key element in the design of kinase inhibitors. The adaptability of this scaffold has led to its inclusion in many patents and its application across a broad range of kinase targets, highlighting the structural and functional diversity achievable with pyridine derivatives (Wenglowsky, 2013).

Heterocyclic N-oxide Derivatives in Drug Development

Heterocyclic N-oxide derivatives, including those synthesized from pyridine, have been extensively studied for their applications in metal complexes formation, catalyst design, and medicinal applications. These compounds exhibit significant biological importance, displaying anticancer, antibacterial, and anti-inflammatory activities. Their versatility in organic synthesis and catalysis underpins their potential in advancing drug development and chemistry (Li et al., 2019).

Medicinal Importance of Pyridine Derivatives

Pyridine and its derivatives are recognized for their wide-ranging applications in medicinal chemistry. These compounds are involved in numerous biological activities, and several are utilized in clinical settings. The review of pyridine derivatives underscores their significance in modern medicinal applications, highlighting their therapeutic potential across various disease states (Altaf et al., 2015).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .

Biochemical Pathways

It’s known that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting they may influence pathways related to this bacterium.

Pharmacokinetics

The compound is a solid at room temperature , which could impact its bioavailability

Result of Action

Similar compounds have shown significant anti-tubercular activity , suggesting that 4-Amino-n-pyridin-3-ylbenzamide may have similar effects.

Propiedades

IUPAC Name |

4-amino-N-pyridin-3-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-10-5-3-9(4-6-10)12(16)15-11-2-1-7-14-8-11/h1-8H,13H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXIIJKFSVCDPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276903 |

Source

|

| Record name | 4-amino-n-pyridin-3-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-n-pyridin-3-ylbenzamide | |

CAS RN |

13160-59-3 |

Source

|

| Record name | 4-amino-n-pyridin-3-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)